![molecular formula C26H28O5 B1353629 2,3,5-Tri-O-benzyl-D-arabinofuranose CAS No. 37776-25-3](/img/structure/B1353629.png)
2,3,5-Tri-O-benzyl-D-arabinofuranose
Overview
Description
2,3,5-Tri-O-benzyl-D-arabinofuranose is an arabinofuranose derivative . It is an aldopentose sugar that functions as an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose .Molecular Structure Analysis
The molecular formula of 2,3,5-Tri-O-benzyl-D-arabinofuranose is C26H28O5 . The molecular weight is 420.50 .Chemical Reactions Analysis
As an intermediate, this compound plays a role in the synthesis of phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose .Physical And Chemical Properties Analysis
2,3,5-Tri-O-benzyl-D-arabinofuranose is a powder form substance . It is soluble in methanol . The optical activity is [α]20/D -9.0 to -1.5 °, 24 hr, c = 1% (w/v) in chloroform .Scientific Research Applications
Antiviral Drug Synthesis
This compound has been used as a key intermediate in the synthesis of remdesivir , which is the first and only FDA-approved antiviral drug for COVID-19 treatment .
Pharmaceutical Intermediate
It serves as a pharmaceutical intermediate, particularly in the synthesis of benzoylthiophenes which are allosteric enhancers of agonist activity at the A1 adenosine receptor .
Synthesis of Nucleoside Antibiotics
The compound is a useful intermediate in the synthesis of nucleoside antibiotics, which are a class of antimicrobial drugs that target bacterial and viral infections .
Synthesis of Phosphono Analog
It functions as an intermediate in the synthesis of a phosphono analog of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose, which has potential applications in medicinal chemistry .
Crystallographic Research
The compound has been used in crystallographic studies to understand its structure and properties better. This can aid in designing more effective drugs and other chemical compounds .
Safety and Hazards
Mechanism of Action
Target of Action
2,3,5-Tri-O-benzyl-D-arabinofuranose is an aldopentose sugar It’s known to function as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate from d-arabinose .
Mode of Action
It’s known to be involved in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate . This suggests that it may interact with its targets through biochemical reactions that facilitate this synthesis.
Biochemical Pathways
Given its role as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate , it can be inferred that it’s involved in the metabolic pathways related to the metabolism of D-arabinose and N-acetyl-α-D-mannosamine 1-phosphate.
Pharmacokinetics
It’s known to be slightly soluble in chloroform and ethyl acetate , which may influence its absorption and distribution in the body.
Result of Action
Given its role as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate , it can be inferred that its action results in the production of this compound.
Action Environment
It’s known to be stable under storage conditions of 2-8°c , suggesting that temperature could be a significant environmental factor influencing its stability.
properties
IUPAC Name |
(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-DYXQDRAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453669 | |
Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tri-O-benzyl-D-arabinofuranose | |
CAS RN |
37776-25-3 | |
Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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